Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate
CAS No.: 271766-01-9
Cat. No.: VC16682505
Molecular Formula: C19H9Br4NaO5S
Molecular Weight: 691.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 271766-01-9 |
|---|---|
| Molecular Formula | C19H9Br4NaO5S |
| Molecular Weight | 691.9 g/mol |
| IUPAC Name | sodium;3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |
| Standard InChI | InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(24)6-13(21)17(12)19(18-14(22)7-10(25)8-15(18)23)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;/q;+1/p-1 |
| Standard InChI Key | KGANHHDZDYZJEM-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=C(C=C(C=C3Br)O)Br)C4=C(C=C(C=C4Br)[O-])Br.[Na+] |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | Sodium; 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenolate |
| Molecular Formula | C₁₉H₉Br₄NaO₅S |
| Molecular Weight | 691.9 g/mol |
| CAS Number | 271766-01-9 |
| PubChem CID | 23686674 |
| SMILES Representation | C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=C(C=C(C=C3Br)O)Br)C4=C(C=C(C=C4Br)[O⁻])Br.[Na⁺] |
Structural Features
The compound features:
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A sodium ion stabilizing the phenolate group.
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Multiple bromine substituents enhancing its reactivity and potential biological activity.
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A benzoxathiol ring system with sulfur in a high oxidation state (sulfonic acid derivative).
Synthesis Pathway
The synthesis of this compound typically involves:
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Bromination of precursor phenolic compounds to introduce bromine substituents.
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Formation of the benzoxathiol ring through cyclization reactions involving sulfur-containing reagents.
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Neutralization with sodium hydroxide to form the sodium salt.
Pharmaceutical Applications
The compound's structure suggests potential as:
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A candidate for anti-inflammatory agents due to its phenolic groups.
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A possible inhibitor for enzymes like lipoxygenase (5-LOX), which are involved in inflammation pathways.
Material Science
The presence of bromine atoms and the sulfonic group could make it useful in:
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Flame retardants.
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Functionalized polymers for advanced materials.
Toxicological Profile
While specific toxicological data for this compound is unavailable, similar brominated phenols are known to exhibit:
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Moderate cytotoxicity.
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Environmental persistence due to bromine substituents.
Further studies are required to evaluate its safety profile comprehensively.
Spectroscopic Characterization
Common techniques for characterizing this compound include:
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NMR (¹H and ¹³C): For confirming the aromatic and aliphatic regions.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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UV/Vis Spectroscopy: To study electronic transitions due to conjugated systems.
Crystallography
X-ray diffraction can provide insights into its crystal structure and intermolecular interactions.
Comparative Data Table
| Property | Sodium Compound | Parent Compound (CID: 118722) |
|---|---|---|
| Molecular Weight | 691.9 g/mol | 616 g/mol |
| Bromine Atoms | Four | Three |
| Sodium Ion | Present | Absent |
| Solubility | Higher due to ionic nature | Lower |
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